3-(4-Hydroxy-3,5-dinitrophenyl)propanehydrazide
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Overview
Description
3-(4-Hydroxy-3,5-dinitrophenyl)propanehydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a phenyl ring substituted with hydroxy and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3,5-dinitrophenyl)propanehydrazide typically involves the reaction of 4-hydroxy-3,5-dinitrobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the hydrazide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3,5-dinitrophenyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
3-(4-Hydroxy-3,5-dinitrophenyl)propanehydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3,5-dinitrophenyl)propanehydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. The hydroxy and nitro groups may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dinitrophenylacetic acid: Similar structure but with an acetic acid group instead of a hydrazide.
4-Hydroxy-3,5-dinitrophenylpropanoic acid: Similar structure but with a propanoic acid group instead of a hydrazide.
Uniqueness
3-(4-Hydroxy-3,5-dinitrophenyl)propanehydrazide is unique due to the presence of the hydrazide group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
203626-59-9 |
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Molecular Formula |
C9H10N4O6 |
Molecular Weight |
270.20 g/mol |
IUPAC Name |
3-(4-hydroxy-3,5-dinitrophenyl)propanehydrazide |
InChI |
InChI=1S/C9H10N4O6/c10-11-8(14)2-1-5-3-6(12(16)17)9(15)7(4-5)13(18)19/h3-4,15H,1-2,10H2,(H,11,14) |
InChI Key |
ISBULOLECAVIPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CCC(=O)NN |
Origin of Product |
United States |
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